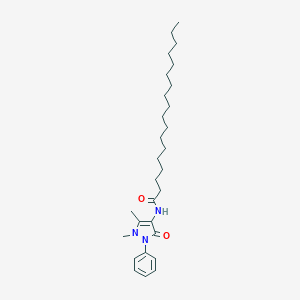

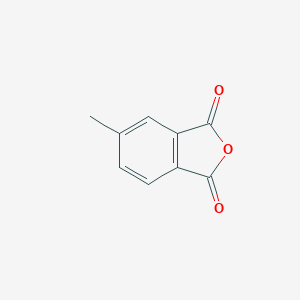

![molecular formula C9H9NO B102480 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one CAS No. 17198-06-0](/img/structure/B102480.png)

7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its potential pharmaceutical applications. The compound is a member of the tropane alkaloid family, which includes a variety of natural products that have been used in traditional medicine for centuries. Tropane alkaloids are known for their diverse biological activities, including analgesic, anticholinergic, and hallucinogenic effects. In 2.2]deca-2,4,9-trien-8-one.

Mécanisme D'action

The mechanism of action of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives involves their interaction with the muscarinic acetylcholine receptors (mAChRs). These receptors are found throughout the body and are involved in a variety of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. Tropane derivatives act as competitive antagonists of the mAChRs, blocking the binding of acetylcholine and preventing its downstream signaling.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives are diverse and depend on the specific compound and its mode of action. Tropane derivatives that act as mAChR antagonists have been shown to have anticholinergic effects, including dry mouth, blurred vision, and constipation. Tropane derivatives that act as analgesics have been shown to reduce pain perception by inhibiting the transmission of pain signals in the spinal cord. Tropane derivatives that act as hallucinogens have been shown to alter perception and cognition by interacting with the serotonin receptors in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives in lab experiments include their well-established synthesis methods and diverse biological activities. Tropane derivatives have been extensively studied, and their mechanisms of action are well-understood, making them valuable tools for investigating the physiological processes they affect. However, the limitations of using 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives in lab experiments include their potential toxicity and side effects, which can vary depending on the specific compound and its dose.

Orientations Futures

The future directions of research on 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives are numerous and varied. One area of focus is the development of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Another area of focus is the investigation of the potential anticancer properties of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives, and the development of compounds with increased selectivity and potency against cancer cells. Additionally, the use of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives as tools for investigating the role of mAChRs in various physiological processes is an area of ongoing research.

Méthodes De Synthèse

The synthesis of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one involves the reaction of tropinone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of a 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivative that can be further modified to produce a variety of analogs with different biological activities. The synthesis of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and its derivatives has been extensively studied, and several methods have been developed to improve the yield and purity of the final product.

Applications De Recherche Scientifique

Tropane and its derivatives have been the subject of numerous scientific studies due to their potential pharmaceutical applications. Tropane alkaloids have been shown to have analgesic, anticholinergic, and hallucinogenic effects, and have been used in the treatment of various medical conditions such as Parkinson's disease, schizophrenia, and addiction. Tropane derivatives have also been studied for their potential as anticancer agents, as they have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Propriétés

Numéro CAS |

17198-06-0 |

|---|---|

Nom du produit |

7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one |

Formule moléculaire |

C9H9NO |

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

(2Z,4Z)-7-azabicyclo[4.2.2]deca-2,4,9-trien-8-one |

InChI |

InChI=1S/C9H9NO/c11-9-7-3-1-2-4-8(10-9)6-5-7/h1-8H,(H,10,11)/b3-1-,4-2- |

Clé InChI |

OTDUKMQLDZYJCD-CCAGOZQPSA-N |

SMILES isomérique |

C\1=C\C2C=CC(\C=C1)NC2=O |

SMILES |

C1=CC2C=CC(C=C1)NC2=O |

SMILES canonique |

C1=CC2C=CC(C=C1)NC2=O |

Synonymes |

7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

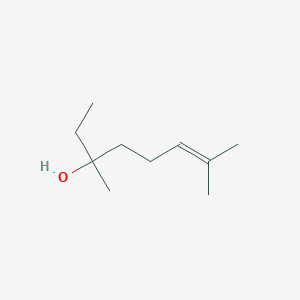

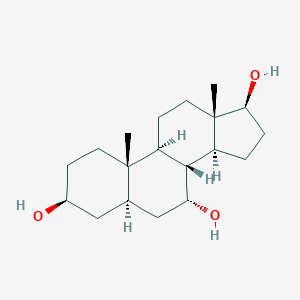

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)